molecular formula C28H35N3O8 B6334669 Fmoc-L-Lys(Boc-Aoa)-OH CAS No. 757960-24-0

Fmoc-L-Lys(Boc-Aoa)-OH

Cat. No.: B6334669
CAS No.: 757960-24-0
M. Wt: 541.6 g/mol
InChI Key: ABHYSVHAEUYSTD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Lys(Boc-Aoa)-OH is a specialized, orthogonally protected lysine derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). In this approach, the Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group and can be removed under basic conditions, while the Boc (tert-butoxycarbonyl) group on the side chain offers stability to base but can be cleaved with mild acid. This protection strategy allows for the sequential and controlled construction of complex peptides. The key feature of this building block is the Aoa (aminooxyacetyl) moiety attached to the lysine side chain. This functional group provides a unique handle for chemoselective ligation, most commonly with aldehydes to form stable oxime bonds. This reaction is highly valuable for the site-specific conjugation of peptides to other molecules, such as drugs, labels (e.g., fluorophores), or biomolecules, facilitating the creation of peptide-conjugates for various research applications. Its primary research value lies in the development of targeted therapeutic and diagnostic agents. For instance, similar protected amino acids are fundamental in synthesizing tumor-targeting peptides that can deliver cytotoxic drugs or imaging agents specifically to cancer cells. The ability to perform such selective conjugations is also critical in proteomics research, isotopic labeling, and the preparation of peptide-based vaccines. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O8/c1-28(2,3)39-27(36)31-38-17-24(32)29-15-9-8-14-23(25(33)34)30-26(35)37-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,35)(H,31,36)(H,33,34)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHYSVHAEUYSTD-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Side-Chain Functionalization of Lysine

Lysine’s ε-amino group is first modified with the aminooxyacetyl (Aoa) moiety. This is achieved by reacting lysine hydrochloride with Boc-protected aminooxyacetic acid (Boc-Aoa-OH) under carbodiimide-mediated coupling conditions. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) facilitate this reaction. The Boc group protects the aminooxy functionality during subsequent steps.

α-Amino Group Protection

After side-chain modification, the α-amino group is protected with the Fmoc group. This is typically accomplished using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in polar aprotic solvents like DMF or dichloromethane (DCM), yielding this compound after purification.

Purification and Characterization

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. Purity levels >95% are typically required for peptide synthesis applications.

Detailed Stepwise Preparation Methods

Synthesis of Boc-Aoa-OH

The Boc-Aoa linker is synthesized independently before conjugation to lysine:

  • Aminooxyacetic acid hemihydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane.

  • The pH is adjusted to 8–9 using sodium hydroxide to ensure efficient Boc protection of the aminooxy group.

  • The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Typical Yield: 70–85%
Purity: ≥98% (by HPLC)

Conjugation of Boc-Aoa to Lysine

  • L-Lysine hydrochloride is dissolved in DMF, and Boc-Aoa-OH is added alongside EDC and HOBt.

  • The reaction is stirred at room temperature for 12–24 hours.

  • The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with 5% citric acid and saturated sodium bicarbonate to remove unreacted reagents.

Reaction Conditions:

  • Molar ratio (Lys:Boc-Aoa-OH:EDC): 1:1.2:1.5

  • Temperature: 25°C

  • Time: 18 hours

Yield: 60–75%

Fmoc Protection of the α-Amino Group

  • The lysine-Aoa conjugate is dissolved in DCM, and Fmoc-OSu is added in 1.2 equivalents.

  • DIPEA (2 equivalents) is introduced to maintain a basic pH.

  • After 4 hours, the reaction is quenched with water, and the product is extracted with DCM.

  • The organic layer is dried and concentrated, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Critical Parameters:

  • Solvent: Dichloromethane

  • Base: DIPEA (pH 8–9)

  • Purification: Silica gel chromatography (ethyl acetate:hexane = 1:1)

Yield: 65–80%

Comparative Analysis of Synthetic Approaches

Method Reagents Yield (%) Purity (%) Advantages Limitations
Carbodiimide-mediatedEDC/HOBt, DMF60–7595–98High efficiency, scalableRequires extensive purification
Active esterFmoc-OSu, DIPEA65–80≥99Mild conditions, minimal side reactionsCostly reagents
Microwave-assistedHATU, DIPEA, DMF70–85≥99Reduced reaction time (2–4 hours)Specialized equipment required

Challenges and Optimization Strategies

Steric Hindrance

The bulky Boc-Aoa group on lysine’s side chain can impede coupling reactions during peptide synthesis. To mitigate this:

  • Microwave-assisted synthesis reduces reaction times and improves yields by enhancing molecular mobility.

  • Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer superior activation compared to EDC.

Deprotection Efficiency

The Boc group on Aoa is removed using trifluoroacetic acid (TFA) during final peptide cleavage. However, prolonged TFA exposure can degrade acid-sensitive peptides. Solutions include:

  • Using scavengers like triisopropylsilane (TIPS) to minimize side reactions.

  • Alternative protecting groups (e.g., Mtt [4-methyltrityl] ) for selective deprotection under milder conditions.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Fmoc-OSu vs. Fmoc-Cl : While Fmoc-OSu is more expensive, it generates fewer byproducts, reducing purification costs.

  • Solvent Recycling : DMF and DCM can be recovered via distillation, lowering environmental impact.

Regulatory Compliance

  • ICH Q11 Guidelines : Ensure synthetic routes adhere to quality-by-design (QbD) principles for regulatory filings.

  • Residual Solvent Testing : Meets USP <467> standards for DMF (<880 ppm) and DCM (<600 ppm) .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.

    Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for coupling reactions.

Major Products:

    Deprotected Lysine Derivatives: After deprotection, the lysine derivative can be further reacted to form peptides.

    Peptides: Coupling reactions result in the formation of peptides with specific sequences.

Scientific Research Applications

Key Applications

1. Peptide Synthesis

  • Fmoc-L-Lys(Boc-Aoa)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc and Boc protecting groups facilitate the sequential addition of amino acids to form complex peptides with high purity and yield. The compound's structure allows for the incorporation of various functional groups, enhancing the versatility of synthesized peptides .

2. Bioconjugation

  • The compound serves as a critical reagent for bioconjugation processes, enabling the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules. This is particularly useful in developing targeted therapies and diagnostics, where specific interactions are necessary for efficacy .

3. Drug Delivery Systems

  • This compound can be integrated into drug delivery systems to improve the solubility and stability of therapeutic agents. Its ability to form stable conjugates enhances the bioavailability of drugs, making it a valuable component in pharmaceutical formulations .

4. Protein Modification

  • Researchers utilize this compound for modifying proteins, which aids in studying protein interactions and functions. By attaching various moieties to lysine residues, scientists can investigate the role of specific modifications in biological processes .

5. Cancer Therapeutics

  • In cancer research, this compound is employed to design targeted treatments that selectively attack cancer cells while minimizing damage to healthy tissues. This application is crucial for developing more effective and less toxic cancer therapies .

Mechanism of Action

Molecular Targets and Pathways: The compound itself does not have a direct mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using Fmoc-L-Lys(Boc-Aoa)-OH can have various mechanisms of action depending on their sequence and structure.

Comparison with Similar Compounds

Research Findings and Key Studies

Gelation Mechanisms: Fmoc-L-Lys(Boc)-OH-derived cyclic dipeptides form gels via hydrogen bonding (in toluene/chlorinated solvents) and π-π stacking (in alcohols), producing micro-nano fibrous networks . Dual Fmoc protection in Fmoc-L-Lys(Fmoc)-Asp-OH amplifies π-π interactions, reducing CGC by 100-fold compared to single-Fmoc analogs .

Synthetic Optimization: Fmoc-L-Lys(Boc)-OH synthesis achieves 91.7% yield using 8-hydroxyquinoline for copper removal . Fmoc-L-Lys(Glc/Man)-OH requires RP-HPLC purification to isolate epimers, yielding 8–12% pure glycosylated products .

Biological Applications :

  • Fmoc-L-Lys(GEt(Boc)₂)-OH enhances gene delivery via guanidinylethylamine-mediated cell penetration .
  • Acetylated analogs (Fmoc-L-Lys(Ac)-OH) enable studies on post-translational modifications in antibody development .

Biological Activity

Fmoc-L-Lys(Boc-Aoa)-OH is a modified lysine derivative featuring protective groups that enhance its utility in peptide synthesis and biological applications. The compound incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyloxycarbonyl (Boc) group, and an aminoxyacetyl (Aoa) moiety, which collectively confer unique properties that facilitate various biochemical interactions and therapeutic applications.

  • Molecular Formula : C26H32N2O6
  • Molecular Weight : 468.5 g/mol
  • Purity : Typically ≥ 99% as verified by HPLC.
  • Solubility : Soluble in DMF and other organic solvents.

The biological activity of this compound is primarily attributed to its ability to participate in peptide synthesis, where it can act as a building block for creating peptides with specific functionalities. The Aoa modification allows for conjugation with aldehydes or ketones, enhancing the reactivity of the resulting peptides in various biochemical contexts .

Biological Applications

  • Peptide Synthesis :
    • This compound is widely used in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptide sequences with high fidelity. The Fmoc group enables easy deprotection under mild conditions, facilitating sequential addition of amino acids .
  • Therapeutic Potential :
    • Peptides synthesized from this compound have shown promise in modulating protein-protein interactions and enzyme activities. For instance, peptides derived from this compound can inhibit specific enzymes or bind to receptors with high affinity, suggesting potential applications in drug development .
  • Bioorthogonal Chemistry :
    • The Aoa moiety allows for bioorthogonal reactions, enabling selective labeling and modification of biomolecules without disrupting native biochemical pathways. This property is particularly useful in studying cellular processes and developing targeted therapies.

Case Studies

Several studies have explored the biological activity of peptides synthesized using this compound:

  • Study on Enzyme Inhibition : A peptide derived from this compound demonstrated significant inhibition of a key enzyme involved in cancer metabolism, suggesting its potential as a therapeutic agent.
  • Receptor Binding Affinity : Research has shown that peptides containing this compound exhibit enhanced binding to specific receptors compared to their unmodified counterparts, indicating improved pharmacological profiles .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameDescriptionUnique Features
Fmoc-Lys(Boc)-OHStandard lysine derivativeLacks Aoa moiety; simpler reactivity
Boc-2Abz-(1).Fmoc-DL-Lys(1)-OHAnother protected lysine derivativeDifferent protective groups; enhanced stability
Fmoc-Lys(Fmoc)-OHSimilar compound with dual Fmoc protectionOffers alternative protection strategies
Fmoc-Lys(Boc-Aoa)-OHContains aminoxyacetyl modificationSuitable for aldehyde conjugation

Q & A

Q. What are the key considerations for integrating Fmoc-L-Lys(Boc-Aoa)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer: this compound is a specialized amino acid derivative designed for SPPS. Its Fmoc group protects the α-amine during chain elongation, while the Boc-Aoa (Boc-protected aminooxyacetyl) group shields the ε-amine of lysine. To incorporate it:

  • Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring minimal exposure to avoid side reactions .
  • Coupling : Activate with HBTU/HOBt or Oxyma Pure/DIC in DMF, optimizing molar equivalents (typically 2–5×) to account for steric hindrance from the Boc-Aoa group .
  • Orthogonal Protection : The Boc-Aoa group remains stable under standard SPPS conditions but can be cleaved with TFA (95% for 1–2 hours) post-synthesis .

Q. How should researchers purify this compound to ensure high synthetic yield?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Retention times vary based on the Boc-Aoa group’s hydrophobicity .
  • Recrystallization : Dissolve in minimal DCM or ethyl acetate and precipitate with hexane for crude product refinement .
  • Quality Control : Verify purity (>98%) via LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at expected m/z) .

Advanced Research Questions

Q. What are the challenges in maintaining the stability of the Boc-Aoa group during prolonged SPPS?

Methodological Answer: The Boc-Aoa group is susceptible to:

  • Acidic Conditions : Prolonged exposure to TFA during iterative deprotection may partially cleave Boc, necessitating shorter cleavage times (≤2 hours) .
  • Nucleophilic Attack : The aminooxyacetyl (Aoa) moiety can react with activated esters during coupling. Mitigate by pre-activating the amino acid and using low-temperature (0–4°C) coupling protocols .
  • Validation : Monitor stability via ¹H NMR (disappearance of Boc methyl signals at ~1.4 ppm) or MALDI-TOF MS after each synthesis cycle .

Q. How can researchers confirm the orthogonality of Boc-Aoa protection in multi-step syntheses?

Methodological Answer:

  • Selective Deprotection : Test Boc removal under mild acidic conditions (e.g., 50% TFA in DCM for 30 minutes) while retaining Fmoc and other acid-labile groups (e.g., Trt or Alloc). Compare pre- and post-cleavage LC-MS profiles .
  • Competitive Reactivity Studies : Co-synthesize peptides with alternative protecting groups (e.g., Fmoc-Lys(Alloc)-OH) to assess cross-reactivity during deprotection .
  • Kinetic Analysis : Use UV-Vis spectroscopy to track Fmoc deprotection rates (piperidine-induced absorbance at 301 nm) and ensure Boc-Aoa remains intact .

Q. What strategies mitigate side reactions during conjugation of this compound to bioorthogonal handles?

Methodological Answer: The Aoa group enables oxime ligation with ketones or aldehydes. To optimize:

  • pH Control : Perform reactions at pH 4–5 (acetate buffer) to enhance nucleophilicity of the aminooxy group while minimizing peptide aggregation .
  • Stoichiometry : Use 1.5–2× molar excess of ketone-bearing molecules (e.g., Alexa Fluor 488 hexynyl ketone) and monitor via HPLC .
  • Side Reaction Prevention : Add aniline (20 mM) as a catalyst to accelerate ligation and reduce incubation time, minimizing undesired hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.